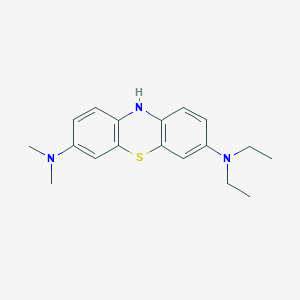
Leucothionin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Leucothionin is a colorless compound formed from the reduction of thionin, a violet-colored dye. It is known for its reversible reaction with iron (II) ions, which can be driven by light energy. This compound is significant in various scientific fields due to its unique properties and applications .
準備方法
Synthetic Routes and Reaction Conditions
Leucothionin is typically synthesized through the reduction of thionin. The reaction involves mixing thionin solution with iron (II) sulfate in the presence of sulfuric acid. The reaction is driven by light energy, causing the violet thionin solution to turn colorless as it forms this compound .
Industrial Production Methods
The reaction is facilitated by light exposure, which can be achieved using an overhead projector .
化学反応の分析
Types of Reactions
Leucothionin primarily undergoes oxidation-reduction reactions. The reduction of thionin to this compound involves the gain of electrons, while the reverse reaction involves the loss of electrons .
Common Reagents and Conditions
Thionin: The starting material for the synthesis of this compound.
Iron (II) sulfate: Acts as the reducing agent.
Sulfuric acid: Provides the acidic medium necessary for the reaction.
Light energy: Drives the reduction reaction.
Major Products Formed
The primary product of the reduction reaction is this compound. When the light source is removed, the reaction can reverse, regenerating thionin from this compound .
科学的研究の応用
Leucothionin has several applications in scientific research:
Chemistry: Used in studies involving reversible redox reactions and photochemistry.
Biology: Employed as a dye in various biological assays.
Medicine: Investigated for its potential use in diagnostic procedures.
Industry: Utilized in the flow injection determination of oxidants.
作用機序
The mechanism of action of leucothionin involves its ability to undergo reversible redox reactions. The compound acts as a reducing agent, donating electrons in the presence of light energy. This property is exploited in various chemical and biological applications .
類似化合物との比較
Similar Compounds
Thionin: The oxidized form of leucothionin, which is violet in color.
Methylene blue: Another dye that undergoes similar redox reactions.
Safranin: A dye with comparable properties used in biological staining.
Uniqueness
This compound is unique due to its reversible reaction driven by light energy, making it valuable in photochemical studies and applications where controlled redox reactions are required .
特性
分子式 |
C18H23N3S |
|---|---|
分子量 |
313.5 g/mol |
IUPAC名 |
7-N,7-N-diethyl-3-N,3-N-dimethyl-10H-phenothiazine-3,7-diamine |
InChI |
InChI=1S/C18H23N3S/c1-5-21(6-2)14-8-10-16-18(12-14)22-17-11-13(20(3)4)7-9-15(17)19-16/h7-12,19H,5-6H2,1-4H3 |
InChIキー |
OKQDKRPSSMTACZ-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC2=C(C=C1)NC3=C(S2)C=C(C=C3)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















